molecular formula C15H11IN2OS B12912192 1-{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}ethan-1-one CAS No. 827044-45-1

1-{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}ethan-1-one

Katalognummer: B12912192
CAS-Nummer: 827044-45-1
Molekulargewicht: 394.2 g/mol
InChI-Schlüssel: WVQYSAHSVGRFKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-((5-Iodopyridin-2-yl)thio)-1H-indol-3-yl)ethanone is a complex organic compound that features a unique combination of an indole and a pyridine ring, connected via a thioether linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((5-Iodopyridin-2-yl)thio)-1H-indol-3-yl)ethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize 5-iodopyridine-2-thiol, which is then coupled with an indole derivative under specific reaction conditions. The coupling reaction often employs palladium-catalyzed cross-coupling techniques, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-((5-Iodopyridin-2-yl)thio)-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-(4-((5-Iodopyridin-2-yl)thio)-1H-indol-3-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole moiety may interact with various enzymes and receptors, while the pyridine ring could play a role in modulating the compound’s binding affinity and specificity. Further research is needed to elucidate the exact molecular mechanisms involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-((5-Iodopyridin-2-yl)thio)-1H-indol-3-yl)ethanone is unique due to its combination of an indole and a pyridine ring, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.

Eigenschaften

CAS-Nummer

827044-45-1

Molekularformel

C15H11IN2OS

Molekulargewicht

394.2 g/mol

IUPAC-Name

1-[4-(5-iodopyridin-2-yl)sulfanyl-1H-indol-3-yl]ethanone

InChI

InChI=1S/C15H11IN2OS/c1-9(19)11-8-17-12-3-2-4-13(15(11)12)20-14-6-5-10(16)7-18-14/h2-8,17H,1H3

InChI-Schlüssel

WVQYSAHSVGRFKU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CNC2=C1C(=CC=C2)SC3=NC=C(C=C3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.